Pentagamavunon-1
Overview
Description
Pentagamavunon-1 is a synthetic curcumin analogue known for its potential chemopreventive and therapeutic properties. It exhibits strong cytotoxic effects against various cancer cell lines and has been studied for its ability to modulate cell cycle arrest and induce apoptosis .
Preparation Methods
Pentagamavunon-1 can be synthesized through several synthetic routes. One common method involves the condensation of vanillin with acetone in the presence of a base, followed by cyclization and subsequent modifications to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Pentagamavunon-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Pentagamavunon-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of curcumin analogues.
Biology: It is studied for its effects on cell cycle regulation, apoptosis, and senescence in various cell lines.
Industry: It may be used in the development of new therapeutic agents and as a lead compound for drug discovery
Mechanism of Action
Pentagamavunon-1 exerts its effects through multiple molecular mechanisms. It primarily targets and inhibits key angiogenic factors, including cyclooxygenase-2 and vascular endothelial growth factor, which play crucial roles in mediating cell proliferation and survival . Additionally, it induces apoptosis by increasing intracellular reactive oxygen species levels and inhibiting reactive oxygen species-metabolizing enzymes .
Comparison with Similar Compounds
Pentagamavunon-1 is unique among curcumin analogues due to its enhanced stability and stronger cytotoxic effects. Similar compounds include:
Curcumin: The parent compound, known for its anti-inflammatory and anticancer properties.
Demethoxycurcumin: Another curcumin analogue with similar but less potent effects.
Bisdemethoxycurcumin: A curcumin derivative with reduced activity compared to this compound
This compound stands out due to its higher effectiveness in inducing cell cycle arrest and apoptosis, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11+,20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSKJRMWVIVJCP-AYKLPDECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)C)O)C)/CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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